3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The molecular formula for this compound is , and its molecular weight is approximately 194.16 g/mol. This compound is classified under the category of pyrrolopyridines, which are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities.
The synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid typically involves the following methods:
The molecular structure of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid can be described as follows:
3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid participates in various chemical reactions:
The mechanism of action for 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid primarily involves its interaction with fibroblast growth factor receptors (FGFRs):
The physical and chemical properties of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid include:
3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid has several scientific applications:
This compound exemplifies the importance of heterocyclic compounds in drug discovery and highlights ongoing research efforts aimed at understanding their mechanisms and enhancing their therapeutic potential.
The strategic disconnection of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid reveals two primary synthons: a pre-functionalized pyrrolopyridine scaffold and discrete nitro/acid precursors for sequential installation. The core heterocycle can be derived from:
The C3 position’s inherent electron-rich character (α to pyrrole nitrogen) favors electrophilic nitration, while C6’s proximity to the pyridine nitrogen facilitates directed ortho-metalation for carboxylation. Retrosynthetic challenges arise from the competing reactivity of carboxylic acid and nitro groups, necessitating either orthogonal protection or sequential functionalization under mild conditions.
Electrophilic nitration at the C3 position exploits the π-excessive nature of the pyrrole ring. Key methodologies include:
Table 1: Comparative Nitration Methodologies for Pyrrolo[3,2-b]pyridine
Nitrating Agent | Solvent | Temp (°C) | Time | Yield (%) | Regioselectivity (C3:C5) |
---|---|---|---|---|---|
HNO₃/H₂SO₄ (1:1) | DCM | 0 | 45 min | 68 | >20:1 |
Acetyl nitrate | THF | 0 | 2 h | 80 | >50:1 |
Cu(NO₃)₂/K10 | MeCN | 60 | 30 min | 85* | >30:1 |
*Conversion by HPLC
Critical factors influencing success:
C6-carboxylation leverages the directing effect of the pyridine nitrogen:
Carboxylation must precede nitration if using halogen-directed strategies, as nitro groups deactivate lithiation and Pd insertion.
Continuous-flow systems overcome limitations of batch synthesis through precise parameter control:
Table 2: Flow vs. Batch Synthesis Performance
Step | Batch Yield (%) | Flow Yield (%) | Time Reduction |
---|---|---|---|
N-protection | 88 | 95 | 4× |
C6-carboxylation | 70 | 92 | 6× |
C3-nitration | 80 | 93 | 3× |
Deprotection/Hydrolysis | 71 | 98 | 8× |
Protecting groups mitigate undesired reactivity during nitration/carboxylation:
Table 3: Protecting Group Performance for Pyrrolopyridine Synthesis
Group | Nitration Compatibility | Carboxylation Compatibility | Deprotection Efficiency (%) | Overall Yield Impact |
---|---|---|---|---|
SEM | Excellent | Good | 95 | +20% vs. unprotected |
Boc | Poor | Excellent | 90 | +5% (carboxylation-first) |
Benzyl | Good | Moderate | 75 | −10% |
Optimal routes use SEM protection for nitration-first pathways and Boc for carboxylation-first sequences. Automated flow systems enable rapid switching between protecting groups to access diverse analogs [6] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5